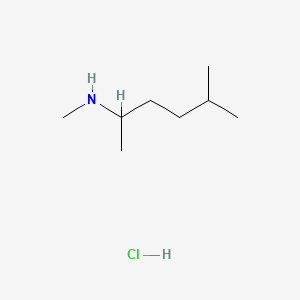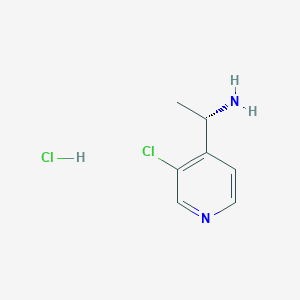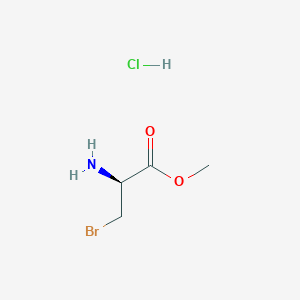
methyl (2S)-2-amino-3-bromopropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is an organic compound with significant applications in various fields of chemistry and biochemistry. It is a derivative of amino acids and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its bromine atom, which makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-bromopropanoate hydrochloride typically involves the bromination of methyl (2S)-2-amino-3-hydroxypropanoate. This reaction is carried out using hydrobromic acid in the presence of a suitable solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
化学反应分析
Types of Reactions: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form methyl (2S)-2-amino-3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include various substituted amino esters.
Reduction Reactions: The major product is methyl (2S)-2-amino-3-hydroxypropanoate.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
科学研究应用
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-bromopropanoate hydrochloride involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
- Methyl (2S)-2-amino-3-chloropropanoate hydrochloride
- Methyl (2S)-2-amino-3-iodopropanoate hydrochloride
- Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
Comparison: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This property enhances the compound’s utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
属性
分子式 |
C4H9BrClNO2 |
|---|---|
分子量 |
218.48 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
InChI 键 |
LQPHPJFRFZRDGH-AENDTGMFSA-N |
手性 SMILES |
COC(=O)[C@@H](CBr)N.Cl |
规范 SMILES |
COC(=O)C(CBr)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


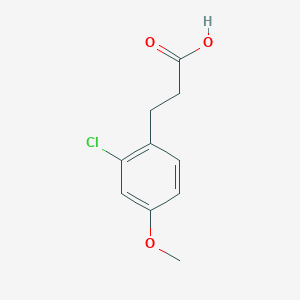
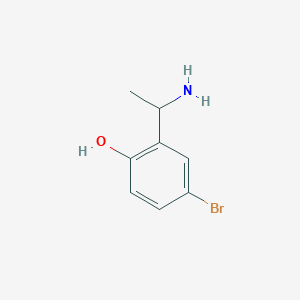

![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)

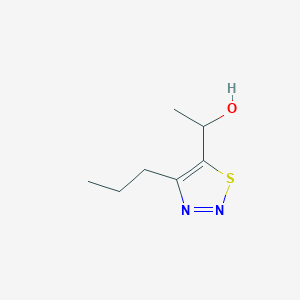
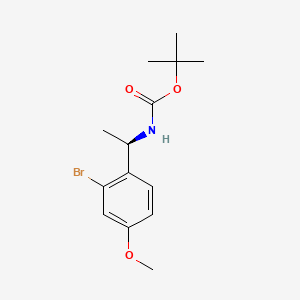
![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
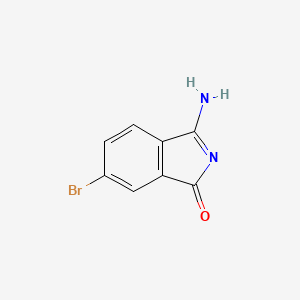
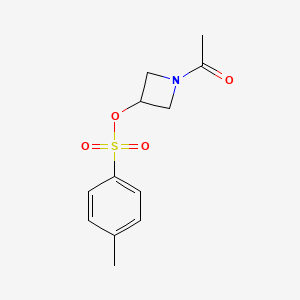
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
